2,6-Dichloro-4-guanidino-pyrimidine: A Technical Guide to Physicochemical Properties, Regioselective Synthesis, and Drug Discovery Applications
2,6-Dichloro-4-guanidino-pyrimidine: A Technical Guide to Physicochemical Properties, Regioselective Synthesis, and Drug Discovery Applications
Executive Summary
In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), polyhalogenated pyrimidines serve as highly versatile electrophilic scaffolds. Among these, 2,6-Dichloro-4-guanidino-pyrimidine (CAS: 84097-20-1) stands out as a critical intermediate. By integrating the electron-deficient nature of a dichloro-pyrimidine ring with the extreme basicity and hydrogen-bonding capacity of a guanidino group, this compound offers orthogonal reactivity handles. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating regioselective synthesis protocol, and explores its applications in synthesizing kinase inhibitors and antiviral agents.
Structural Architecture & Physicochemical Profile
The molecular architecture of 2,6-dichloro-4-guanidino-pyrimidine ( C5H5Cl2N5 ) is defined by a push-pull electronic system. The pyrimidine core is heavily deactivated by the electronegative nitrogen atoms and the two chlorine substituents at the C2 and C6 positions. Conversely, the guanidino group at C4 donates electron density through resonance, creating a highly polarized molecule.
Understanding these physicochemical properties is not merely an exercise in characterization; it is the foundation for predicting the molecule's behavior in both synthetic workflows and biological assays[].
Quantitative Physicochemical Data
| Property | Value | Causality / Pharmacological Significance |
| CAS Registry Number | 84097-20-1 | Unique identifier for procurement and database indexing[]. |
| Molecular Formula | C5H5Cl2N5 | Tri-functionalized scaffold enabling sequential substitutions. |
| Molecular Weight | 206.03 g/mol | Low molecular weight ensures high ligand efficiency in FBDD[2]. |
| pKa (Guanidino Moiety) | ~12.5 | Remains fully protonated at physiological pH (7.4), acting as a potent bidentate hydrogen-bond donor in protein binding pockets. |
| LogP (Predicted) | 0.8 – 1.5 | Amphiphilic nature; the lipophilic dichloro-pyrimidine is balanced by the polar guanidine, optimizing aqueous solubility and membrane permeability. |
| Physical State | Crystalline Solid | Extensive intermolecular hydrogen bonding between the guanidine moiety and pyrimidine nitrogens drives high lattice energy and stability. |
Regioselective Synthesis: Kinetic Control & Causality
The synthesis of 2,6-dichloro-4-guanidino-pyrimidine relies on the nucleophilic aromatic substitution ( SNAr ) of 2,4,6-trichloropyrimidine with guanidine. The fundamental reactivity principle of the 2,4,6-trichloropyrimidine scaffold dictates that the electrophilicity of the carbon centers follows the order: C4(6) > C2 >> C5 [3].
To prevent poly-substitution and ensure exclusive functionalization at the C4 position, the reaction must be strictly governed by kinetic control.
Figure 1: Regioselective SNAr mechanism for the synthesis of 2,6-dichloro-4-guanidino-pyrimidine.
Step-by-Step Experimental Protocol (Self-Validating Workflow)
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the physical changes during the reaction inherently confirm the success of the chemical transformation without immediate reliance on complex chromatography[4].
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Electrophile Solvation: Dissolve 1.0 equivalent of 2,4,6-trichloropyrimidine in anhydrous acetone.
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Causality: Acetone provides complete solubility for the highly lipophilic halogenated pyrimidine while remaining fully miscible with the aqueous base added in the next step, ensuring a homogenous biphasic interface for the reaction.
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Nucleophile Activation: In a separate vessel, dissolve 1.2 equivalents of guanidine hydrochloride in water and add 2.5 equivalents of sodium hydroxide (NaOH).
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Causality: Free guanidine is highly reactive, unstable, and hygroscopic. Generating the free base in situ from the stable hydrochloride salt prevents degradation and precisely controls the effective molarity of the active nucleophile.
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Kinetic Control Addition: Cool the pyrimidine solution to 0–5 °C using an ice-water bath. Add the active aqueous guanidine solution dropwise over 30–45 minutes.
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Causality: The SNAr reaction is highly exothermic. Maintaining near-freezing temperatures strictly enforces kinetic control. Because the C4 position is less sterically hindered and more electronically activated than C2, the low temperature directs the nucleophilic attack exclusively to C4, preventing the formation of unwanted di-guanidino byproducts[3].
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Maturation & Phase Transition: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture will transition from a clear solution to a milky suspension, eventually forming an oil that crystallizes.
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Causality (Self-Validation): This phase transition is the primary indicator of success. The product's amphiphilic nature causes it to precipitate out of the aqueous acetone mixture as the reaction progresses, driving the equilibrium forward.
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Orthogonal Purification: Filter the resulting crystals and wash extensively with cold water, followed by a minimal volume of cold acetone. Air dry the product.
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Causality (Self-Validation): Unreacted guanidine, sodium chloride, and excess base are highly water-soluble and are completely flushed into the aqueous filtrate. The target 2,6-dichloro-4-guanidino-pyrimidine is insoluble in cold water. This differential solubility makes the workflow inherently self-purifying, yielding high-purity product (>95%) without the need for silica gel chromatography[4].
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Applications in Drug Discovery
The strategic placement of the chlorines at C2 and C6 allows for subsequent, orthogonal functionalization. Once the guanidino group is installed at C4, it donates electron density into the ring, which subtly deactivates the remaining chlorines. However, the C2 chlorine remains sufficiently reactive for a second SNAr reaction at elevated temperatures (e.g., 80–100 °C), while the C6 chlorine can be reserved for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling)[5].
Kinase Inhibition & Antiviral Activity
Derivatives of guanidinopyrimidines have long been investigated for their biological activities, ranging from antiviral agents to advanced antineoplastic drugs[6]. In modern oncology, N-trisubstituted pyrimidines derived from this scaffold act as potent, ATP-competitive inhibitors of kinases such as Aurora A Kinase and Bromodomain-containing protein 4 (BRD4)[3].
The guanidine moiety is particularly critical here: protonated at physiological pH, it perfectly mimics the hydrogen-bonding network of arginine residues, anchoring the inhibitor deep within the kinase hinge region.
Figure 2: Pharmacological signaling pathway of guanidinopyrimidine-based kinase inhibitors.
Conclusion
2,6-Dichloro-4-guanidino-pyrimidine is a masterkey intermediate in synthetic medicinal chemistry. By leveraging the differential electrophilicity of the 2,4,6-trichloropyrimidine core under strict kinetic control, researchers can reliably synthesize this scaffold at scale. Its unique physicochemical properties—specifically the high pKa of the guanidine group paired with the orthogonal reactivity of the remaining carbon-chlorine bonds—make it an indispensable building block for the next generation of targeted therapeutics.
References
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Shuto, Y., et al. (1977). "Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities." Journal of the Faculty of Agriculture, Kyushu University. Available at:[Link]
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Satz, A. L., et al. (2023). "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries." National Center for Biotechnology Information (PMC). Available at:[Link]
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PrepChem. "Synthesis of 4,6-dichloro-2-guanidinopyrimidine." PrepChem Database. Available at:[Link]
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IntechOpen. (2022). "Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines." IntechOpen Publications. Available at:[Link]
Sources
- 2. 2,6-디클로로-4-구아니디노-피리미딘 | 84097-20-1 [chemicalbook.com]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen [intechopen.com]
- 6. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
